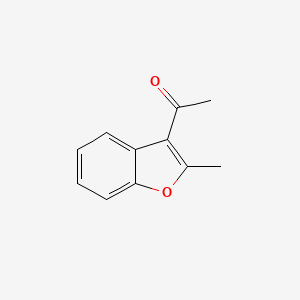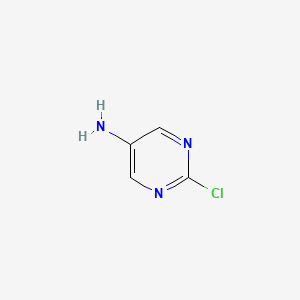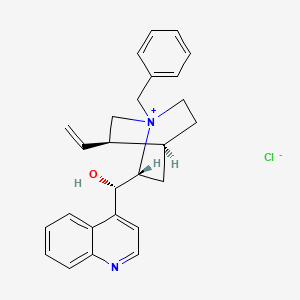
6-Bromo-2H-1,3-benzodioxol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2H-1,3-benzodioxol-5-amine is a useful research compound. Its molecular formula is C7H6BrNO2 and its molecular weight is 216.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Functionalization
6-Bromo-2H-1,3-benzodioxol-5-amine serves as a precursor or intermediate in various chemical syntheses. For instance, it is used in the synthesis and functionalization of complex chemical structures such as pyrimidotriazines and benzoxazoles. These compounds have diverse applications, ranging from medicinal chemistry to material science. In a study, this compound-related compounds were synthesized and their structures and spectral properties were analyzed, highlighting their potential in creating new chemical entities (Jakubkienė et al., 2012).
Antibacterial Activity
Compounds derived from 1,3-Benzodioxol-5-amine, a chemical related to this compound, have been synthesized and studied for their antibacterial properties. Although these derivatives showed moderate inhibitory effects compared to standard antibiotics, they represent a valuable area of research in the development of new antibacterial agents (Aziz‐ur‐Rehman et al., 2015).
Novel Drug Design
The structural characteristics of this compound make it an interesting candidate for novel drug design. Its incorporation into larger molecular frameworks can lead to compounds with unique biological activities. Research in this area explores the synthesis of new derivatives and their potential applications in pharmacology. For instance, the reaction of related bromoamine compounds with other chemicals has been investigated to create novel structures with potential therapeutic uses (Simov & Davidkov, 1981).
Mechanism of Action
Target of Action
It’s used as a reactant in the preparation of benzoxazoles , suggesting it may interact with enzymes or receptors involved in these pathways.
Mode of Action
It’s known to be used in the synthesis of benzoxazoles , implying it may undergo transformations or interactions with other molecules to exert its effects.
Biochemical Pathways
Its role in the synthesis of benzoxazoles suggests it may influence pathways involving these compounds .
Result of Action
As a reactant in the preparation of benzoxazoles , it may contribute to the properties and effects of these compounds.
Future Directions
The compound has been recognized as a potential therapeutic target for diabetes and cancer . It has been used in the synthesis of benzoxazoles and indoles, which have shown anticancer activity . These findings suggest potential future directions for the use of 6-Bromo-2H-1,3-benzodioxol-5-amine in drug development.
Biochemical Analysis
Biochemical Properties
6-Bromo-2H-1,3-benzodioxol-5-amine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating various chemical transformations. For instance, it is used as a reactant in the preparation of benzoxazoles, which are important in medicinal chemistry . The nature of these interactions often involves the formation of covalent bonds with target molecules, leading to the desired chemical modifications.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes and proteins, thereby altering cellular functions. For example, it may inhibit or activate certain signaling pathways, leading to changes in gene expression and metabolic activities .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound may bind to the active sites of enzymes, preventing their normal function, or it may enhance the activity of certain proteins by stabilizing their active conformations. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time The compound’s stability and degradation are important factors to considerIn vitro and in vivo studies have shown that the compound can have sustained effects on cellular processes, although the exact nature of these effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing metabolic pathways. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be metabolized by specific enzymes, leading to the formation of intermediate products that participate in further biochemical reactions. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s use in biochemical applications .
Properties
IUPAC Name |
6-bromo-1,3-benzodioxol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2H,3,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAWWMUJPLZBMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
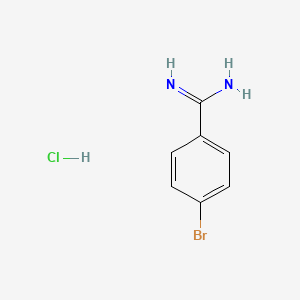

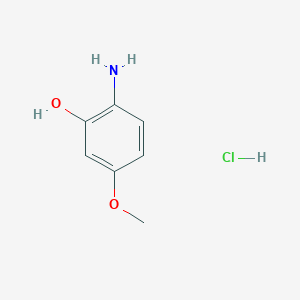



![2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine](/img/structure/B1280945.png)

